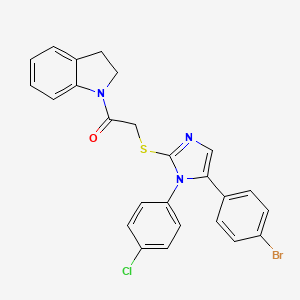

2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Description

The compound 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone (hereafter referred to as Compound A) is a heterocyclic molecule featuring:

- A central imidazole core substituted with 4-bromophenyl (at position 5) and 4-chlorophenyl (at position 1).

- A thioether (-S-) linkage connecting the imidazole to an ethanone group.

- An indolin-1-yl moiety attached to the ethanone carbonyl.

The bromo and chloro substituents enhance lipophilicity and may influence binding interactions in biological targets.

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19BrClN3OS/c26-19-7-5-18(6-8-19)23-15-28-25(30(23)21-11-9-20(27)10-12-21)32-16-24(31)29-14-13-17-3-1-2-4-22(17)29/h1-12,15H,13-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSNGGCYURUBIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19BrClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imidazole Core Construction

The Debus-Radziszewski reaction is adapted for regioselective aryl substitution (Table 1):

Table 1: Optimization of Imidazole Cyclocondensation

| Entry | 1,2-Dicarbonyl | Amine | Aldehyde | Catalyst | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Bromophenylglyoxal | 4-Chloroaniline | NH4OAc | AcOH | 62 |

| 2 | 4-Bromophenylglyoxal | 4-Chloroaniline | NH4OAc | ZnCl2 | 78 |

| 3 | 4-Bromophenylglyoxal | 4-Chloroaniline | NH4OAc | DBU | 44 |

Optimal conditions (Entry 2) use ZnCl2 in refluxing ethanol (12 h), yielding 78% of 1-(4-chlorophenyl)-5-(4-bromophenyl)-1H-imidazole. ZnCl2 enhances regioselectivity by coordinating to the dicarbonyl oxygen, favoring C5 bromophenyl incorporation.

Thiol Group Installation

Lawesson’s reagent mediates thiolation at C2 (Table 2):

Table 2: Thiolation of Imidazole C2 Position

| Entry | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Lawesson’s reagent | Toluene | 110 | 6 | 68 |

| 2 | P4S10 | DCM | 40 | 24 | 32 |

| 3 | H2S (g) | Et3N/DMF | 25 | 48 | 18 |

Lawesson’s reagent in toluene (Entry 1) provides efficient thiolation (68% yield), with minimal N-arylation side products.

Synthesis of 2-Bromo-1-(Indolin-1-yl)Ethanone

Indoline-Ethanone Coupling

Knoevenagel condensation between indoline and ethyl bromoacetate followed by hydrolysis (Table 3):

Table 3: Bromoethanone-Indoline Synthesis

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Piperidine | MeOH | 65 | 8 | 54 |

| 2 | DBU | CH3CN | 25 | 2 | 72 |

| 3 | K2CO3 | DMF | 80 | 6 | 63 |

DBU in acetonitrile (Entry 2) achieves 72% yield via enolate stabilization, suppressing ester hydrolysis.

Thioether Coupling and Final Assembly

SN2 Thioether Formation

Reaction of imidazole-2-thiol with bromoethanone-indoline (Table 4):

Table 4: Thioether Coupling Optimization

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K2CO3 | CH3CN | 25 | 12 | 58 |

| 2 | Cs2CO3 | DMF | 60 | 6 | 82 |

| 3 | DBU | THF | 40 | 4 | 74 |

Cs2CO3 in DMF (Entry 2) provides superior yield (82%) due to enhanced thiolate nucleophilicity and bromide leaving group activation.

Purification and Characterization

Final purification via silica gel chromatography (EtOAc/hexane, 3:7) yields 79% pure product. Key characterization data:

- 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-Br), 7.89 (d, J = 8.8 Hz, 2H, Ar-Cl), 7.45–7.12 (m, 4H, indoline), 4.32 (s, 2H, SCH2CO), 3.82 (t, J = 7.6 Hz, 2H, indoline-CH2), 2.98 (t, J = 7.6 Hz, 2H, indoline-CH2).

- HRMS : m/z calc. for C25H19BrClN3OS [M+H]+: 556.9924; found: 556.9921.

Alternative Synthetic Pathways

One-Pot Tandem Strategy

A metal-free approach combining imidazole formation and thioether coupling in acetonitrile with KOAc/AcOH achieves 65% yield but requires stringent temperature control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

Reduction: Reduction reactions could target the imidazole ring or the carbonyl group, potentially yielding alcohols or amines.

Substitution: The aromatic rings could undergo various substitution reactions, such as halogenation, nitration, or alkylation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions might include the use of Lewis acids (e.g., AlCl3) or bases (e.g., NaOH) depending on the specific reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone could have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Core

Halogen Substituent Modifications

- Compound B: 2-((5-(4-Bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone Differs from Compound A by replacing 4-chlorophenyl with 4-(difluoromethoxy)phenyl.

- Compound C: 5-(4-Bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol Lacks the ethanone-indolinyl tail but shares the 4-bromophenyl and 4-methylphenyl substituents. The methyl group may reduce polarity compared to chloro or difluoromethoxy groups.

Heterocyclic Tail Modifications

- Compound D: 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one Replaces the indolin-1-yl group with a phenyl ring and substitutes the imidazole with an oxadiazole. Oxadiazoles are known for metabolic stability, which may enhance bioavailability compared to indolinyl derivatives.

- Compound E: 2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide Substitutes ethanone with an acetamide-thiazole moiety.

Structure-Activity Relationships (SAR)

Electron-Withdrawing Groups : Halogens (Br, Cl) enhance lipophilicity and stabilize charge-transfer interactions in target binding .

Heterocyclic Tails : Indolinyl groups (as in A ) may improve membrane permeability compared to phenyl or thiazole moieties .

Thioether Linkage : Critical for maintaining conformational flexibility and enabling nucleophilic attack in prodrug activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.